trans-Aconitic acid

Beschreibung

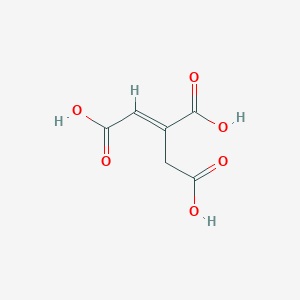

Structure

2D Structure

Eigenschaften

IUPAC Name |

(E)-prop-1-ene-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZCVFVGUGFEME-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C\C(=O)O)/C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048706 | |

| Record name | trans-Aconitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish solid; [Hawley], Solid, colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless | |

| Record name | Aconitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Aconitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER, 472.5 mg/mL, soluble in water and alcohol | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Aconitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

LEAFLETS & PLATES FROM WATER, WHITE CRYSTALLINE POWDER, WHITE OR YELLOWISH CRYSTALLINE SOLID | |

CAS No. |

4023-65-8, 499-12-7 | |

| Record name | trans-Aconitic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aconitic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Aconitic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene-1,2,3-tricarboxylic acid, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene-1,2,3-tricarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Aconitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-propene-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propene-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACONITIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DB37960CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194-195 °C (WITH DECOMP), 187 - 191 °C | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolism of Trans Aconitic Acid

Connection to the Tricarboxylic Acid (TCA) Cycle

The metabolic pathways of trans-aconitic acid are closely intertwined with the TCA cycle, a fundamental series of chemical reactions used by all aerobic organisms to release stored energy.

Role as a Tricarboxylic Acid Cycle Intermediate

cis-Aconitic acid is a well-established intermediate in the TCA cycle, formed during the conversion of citrate (B86180) to isocitrate. nih.govwikipedia.orgwikipedia.org this compound, its geometric isomer, is not a direct participant in the main sequence of the cycle but is closely related. nih.gov While cis-aconitate is transient and quickly converted, trans-aconitate can accumulate in some organisms, where it may play a role in regulating the TCA cycle by competitively inhibiting the enzyme aconitase. nih.govoup.comcreative-enzymes.com

Citrate Hydratase Pathway for trans-Aconitate Formation

One of the proposed mechanisms for the formation of this compound is through the action of citrate dehydrase. nih.govnih.gov Research has identified and purified two molecular forms of this enzyme from maize (Zea mays L.) coleoptiles that can directly synthesize trans-aconitate. nih.gov These isozymes were found to have different molecular weights, with one form being a tetramer of 80,000-dalton subunits and the other a dimer of 60,000-dalton subunits. nih.gov This pathway represents a direct route from citrate to trans-aconitate, bypassing the cis-aconitate intermediate of the TCA cycle. nih.gov

Aconitase-mediated Conversion of cis-Aconitate to trans-Aconitate

The enzyme aconitase (aconitate hydratase, EC 4.2.1.3) is central to the isomerization of citrate to isocitrate in the TCA cycle, a process that proceeds via a cis-aconitate intermediate. wikipedia.orgproteopedia.org Aconitase employs a dehydration-hydration mechanism involving key catalytic residues such as His-101 and Ser-642. wikipedia.org While the primary role of aconitase is to produce isocitrate, the cis-aconitate intermediate can be released from the enzyme. wikipedia.org Although not the primary enzymatic function, the potential for the subsequent isomerization of cis-aconitate to the more stable trans-form exists, particularly under conditions where cis-aconitate may accumulate.

Aconitate Isomerase Activity and its Role in trans-Aconitate Accumulation

A key enzyme in the biosynthesis of this compound is aconitate isomerase (AI; EC 5.3.3.7). nih.govnih.gov This enzyme catalyzes the reversible isomerization between cis-aconitic acid and this compound. nih.gov Studies have shown that the presence of aconitate isomerase is necessary for any significant accumulation of trans-aconitate in plants like wheat. acs.orgacs.org While the activity level of the isomerase does not always correlate directly with the concentration of trans-aconitate, its presence is a prerequisite for high levels of accumulation. acs.org In some bacteria, such as Bacillus thuringiensis, aconitate isomerase is part of a biosynthetic pathway where it converts cis-aconitate from the TCA cycle into trans-aconitate, which is then exported out of the cell. nih.gov The equilibrium of the reaction catalyzed by some bacterial aconitate isomerases, like TbrA from B. thuringiensis, favors the formation of this compound. nih.gov

Biosynthesis Pathways in Different Organisms

The mechanisms for this compound biosynthesis can vary between different types of organisms, with plants having particularly well-documented pathways.

Plant Biosynthesis Mechanisms

In higher plants, this compound can be produced and stored in significant amounts, where it is considered part of a "tricarboxylic acid pool". nih.govencyclopedia.pub Its accumulation has been observed in a variety of grasses, including oats, rye, wheat, barley, and maize. nih.govencyclopedia.pub Two primary mechanisms for its production in plants have been identified, both linked to the TCA cycle. nih.govmdpi.com

The first mechanism involves the direct conversion of citrate to trans-aconitate via the enzyme citrate dehydrase, as observed in maize. nih.govnih.gov The second, more widely cited mechanism, involves the isomerization of the TCA cycle intermediate, cis-aconitate, to trans-aconitate by the enzyme aconitate isomerase. nih.govmdpi.com The accumulation of this compound in plants may serve various physiological roles, including the regulation of metabolic processes and acting as a storage form of fixed carbon. nih.govencyclopedia.pub

| Enzyme | Function | Organism(s) |

| Citrate Dehydrase | Direct conversion of citrate to trans-aconitate. | Maize (Zea mays) nih.govnih.gov |

| Aconitase | Isomerization of citrate to isocitrate via cis-aconitate in the TCA cycle. | Widespread in animals, plants, and microorganisms. creative-enzymes.com |

| Aconitate Isomerase | Reversible isomerization of cis-aconitate to trans-aconitate. | Wheat (Triticum aestivum), Bacillus thuringiensis, Pseudomonas sp. nih.govnih.govacs.org |

Microbial Biosynthesis Pathways

Microorganisms have evolved distinct pathways for the synthesis of this compound. While some microbes utilize it as a carbon source, others produce it as a specialized metabolite. nih.govoup.com For example, the soil bacterium Bacillus thuringiensis produces this compound as a nematicidal virulence factor. nih.govnih.gov

The primary and most well-characterized pathway for this compound biosynthesis in microbes involves the enzyme aconitate isomerase (EC 5.3.3.7). nih.govnih.govnih.gov This enzyme catalyzes the direct, reversible isomerization of cis-aconitic acid, an intermediate of the TCA cycle, into this compound. nih.govnih.gov The substrate, cis-aconitic acid, is formed from citric acid by the action of aconitase in the TCA cycle. nih.gov A portion of this cis-aconitate is then intercepted by aconitate isomerase and converted to this compound instead of proceeding to isocitrate. nih.gov While the reaction is reversible, the equilibrium often favors the formation of the more stable trans isomer. nih.gov This pathway has been identified in various bacteria, including Pseudomonas sp. and Bacillus thuringiensis. nih.govnih.gov

A second hypothesized pathway involves the direct dehydration of citric acid to form this compound, catalyzed by the enzyme citrate dehydrase. nih.govnih.gov However, this enzyme has been primarily identified and characterized in maize (Zea mays), a higher plant. nih.govnih.govnih.gov While it is proposed as a potential pathway, the genetic and biochemical evidence for a distinct citrate dehydrase that specifically produces this compound in microorganisms is not as established as the aconitate isomerase pathway. nih.gov Most microbial synthesis is attributed to the isomerization of cis-aconitate. nih.gov

Significant progress in understanding the genetic basis of microbial this compound production came from the identification of the tbr (TAA biosynthesis-related) operon in Bacillus thuringiensis. nih.govnih.gov This operon consists of two key genes, tbrA and tbrB. nih.gov

tbrA : This gene encodes the enzyme aconitate isomerase, which is directly responsible for converting cis-aconitic acid to this compound. nih.govnih.gov The protein TbrA was the first aconitate isomerase to be genetically identified and biochemically characterized from B. thuringiensis. nih.govijournals.cn

tbrB : This gene encodes a membrane transporter protein, TbrB. nih.govnih.gov Its function is to export the newly synthesized this compound out of the bacterial cell, leading to its extracellular accumulation where it can act as a virulence factor. nih.gov

The discovery of the tbr operon provided definitive genetic evidence for the aconitate isomerase-mediated pathway in bacteria and clarified the mechanism by which B. thuringiensis produces and secretes this compound. nih.govnih.gov Similar operons, such as the tar (TAA assimilation-related) operon in Bacillus velezensis, have also been identified, highlighting a widespread bacterial mechanism for either producing or catabolizing this compound. oup.comoup.com

Table 1: Microbial Biosynthesis Pathways for this compound

| Pathway Name | Key Enzyme | Substrate | Product | Example Organism | Genetic Locus (Example) |

|---|---|---|---|---|---|

| Aconitate Isomerase-Mediated Biosynthesis | Aconitate Isomerase | cis-Aconitic Acid | This compound | Bacillus thuringiensis | tbrA gene in tbr operon |

Table 2: Characterized Kinetic Parameters of TbrA Aconitate Isomerase from Bacillus thuringiensis

| Reaction Direction | Km (mmol/L) | Vmax (μmol/(L·s)) | kcat (1/s) | kcat/Km (L/(mmol·s)) |

|---|---|---|---|---|

| Forward (CAA to TAA) | 6.25 | 1.39 | 4.08 | 0.65 |

| Reverse (TAA to CAA) | 71.50 | 4.17 | 12.25 | 0.17 |

Data sourced from enzymatic characterization studies of the TbrA protein. ijournals.cn CAA = cis-Aconitic Acid; TAA = this compound

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| cis-Aconitic acid |

| Citric acid |

| Isocitrate |

| Pyruvate |

| Malate |

| Glutaredoxin |

| NADH |

| ATP |

Metabolic Engineering for Enhanced Microbial Production

Metabolic engineering has emerged as a powerful strategy for developing efficient microbial cell factories for the production of valuable bio-based chemicals like this compound. nih.gov By rationally redesigning the metabolic networks of microorganisms, it is possible to redirect carbon flux towards the synthesis of the target compound, thereby enhancing production titers and yields. Key strategies for this compound include the elimination of competing metabolic pathways and the introduction of novel enzymatic activities. nih.govresearchgate.net

A primary approach to increasing the accumulation of aconitic acids is to block metabolic pathways that consume its direct precursor, cis-aconitic acid. In industrial biotechnology, the fungus Aspergillus terreus is a well-known producer of itaconic acid, a compound synthesized directly from cis-aconitic acid. researchgate.netmdpi.com The key enzyme in this conversion is cis-aconitate decarboxylase, which is encoded by the cadA gene. researchgate.netresearchgate.net

Research has demonstrated that by deleting the cadA gene in an industrial itaconic acid-producing strain of A. terreus, the biosynthesis of itaconic acid can be completely abolished. researchgate.net This genetic modification effectively creates a dam in the metabolic pathway, leading to the accumulation and subsequent secretion of the precursor, cis-aconitic acid, which exists in equilibrium with its isomer, this compound. nih.govresearchgate.net This strategy successfully reroutes the carbon flow from itaconic acid production to the accumulation of aconitic acids. researchgate.net

Table 1: Impact of Blocking Itaconic Acid Pathway in Aspergillus terreus

| Genetic Modification | Key Enzyme Targeted | Gene | Effect on Metabolism | Primary Accumulated Product(s) |

| Deletion | cis-Aconitate decarboxylase | cadA | Abolishes itaconic acid production. researchgate.net | cis-Aconitic acid and this compound. nih.gov |

To specifically enhance the production of this compound over its cis-isomer, a subsequent metabolic engineering step involves the introduction and expression of a heterologous (foreign) aconitate isomerase gene. nih.govresearchgate.net Aconitate isomerase (EC 5.3.3.7) is an enzyme that catalyzes the reversible isomerization between cis-aconitic acid and this compound. elsevierpure.comcapes.gov.br While the reaction is reversible, the equilibrium often favors one isomer. nih.gov

By expressing an exogenous aconitate isomerase in an engineered A. terreus strain that already accumulates aconitic acids (due to the blockage of the itaconic acid pathway), the pool of cis-aconitic acid is efficiently converted into this compound. nih.govresearchgate.net This strategy has been successfully used to create a microbial cell factory capable of producing this compound at high titers, with one study achieving 60 g/L in a 20 m³ fermenter. nih.govresearchgate.net

Similarly, researchers have co-expressed an aconitate isomerase gene from Pseudomonas sp. WU-0701 along with an aconitate hydratase gene in Escherichia coli. elsevierpure.com This created a whole-cell biocatalyst that could produce this compound from citric acid. elsevierpure.com This two-step enzymatic process first dehydrates citric acid to form cis-aconitic acid, which is then isomerized to the final this compound product. elsevierpure.com

Degradation and Catabolism of this compound

While some microorganisms can be engineered to produce this compound, many others have evolved natural pathways to degrade and utilize it as a source of carbon and energy. sensusimpact.commdpi.com This is particularly relevant in soil environments where this compound is secreted by plant roots. oup.com

Certain bacteria, such as those from the genus Pseudomonas and Bacillus, are capable of growing on this compound as their sole carbon source. capes.gov.brsensusimpact.com The ability to assimilate this compound provides a competitive advantage for survival in natural ecosystems. sensusimpact.comnih.gov The catabolic process involves the uptake of extracellular this compound and its subsequent conversion into an intermediate of the central metabolism, specifically the tricarboxylic acid (TCA) cycle. mdpi.comoup.com

Detailed investigation into Bacillus velezensis has identified a specific genetic system responsible for the catabolism of this compound. sensusimpact.comoup.com This system is organized into a this compound assimilation-related (tar) operon. oup.com An operon is a cluster of genes that are transcribed together and are under the control of a single promoter.

The tar system consists of the tar operon itself, which encodes the core metabolic enzymes, and an adjacent regulatory gene named tarR. sensusimpact.comoup.com The TarR protein acts as a sensor and a positive regulator. sensusimpact.comoup.com When this compound is present in the environment, it acts as a signaling molecule that is received by TarR. sensusimpact.comoup.com The activated TarR protein then binds directly to the promoter region shared by the operon, initiating the expression of the downstream tar genes. sensusimpact.comoup.comnih.gov This regulatory mechanism ensures that the machinery for degrading this compound is only produced when the compound is available. oup.com Bioinformatics analyses suggest that this assimilation system is widely distributed across the bacterial domain. sensusimpact.comoup.com

The tar operon in B. velezensis encodes two key proteins: a membrane transporter (TarB) and an aconitate isomerase (TarA). sensusimpact.comoup.com Once the expression of the operon is activated by the TarR regulator, the TarB protein is produced and integrated into the cell membrane, where it functions to import this compound from the outside into the bacterial cell. oup.com

Inside the cell, the TarA enzyme, which is an aconitate isomerase, catalyzes the isomerization of the imported this compound into cis-aconitic acid. sensusimpact.comoup.comnih.gov Cis-aconitic acid is a standard intermediate in the TCA cycle. oup.com By converting this compound into its cis-isomer, the bacterium can directly channel the carbon into its central metabolic pathway for energy production and the synthesis of cellular components. sensusimpact.comoup.com

Table 2: Components of the this compound Assimilation (tar) System in Bacillus velezensis

| Component | Gene(s) | Type | Function |

| TarR | tarR | Regulatory Protein | Senses extracellular this compound and activates the expression of the tar operon. sensusimpact.comoup.com |

| TarA | tarA (in tar operon) | Enzyme (Aconitate Isomerase) | Isomerizes intracellular this compound to cis-aconitic acid for entry into the TCA cycle. sensusimpact.comoup.comnih.gov |

| TarB | tarB (in tar operon) | Membrane Transporter | Imports this compound from the environment into the cell. sensusimpact.comoup.com |

Bacterial Catabolism and Assimilation Systems

Transport Mechanisms (e.g., TarB protein)

The transport of this compound across cellular membranes is a critical step in its metabolism, particularly in microorganisms that utilize it as a carbon source. In the bacterium Bacillus velezensis, a specific transport system has been identified that facilitates the uptake of environmental this compound. sensusimpact.comnih.govoup.com This system involves a membrane transporter protein designated TarB. sensusimpact.comnih.govoup.com

Bioinformatic analyses predict TarB to be a major facilitator superfamily (MFS) transporter, characterized by 12 transmembrane helices. oup.com Experimental evidence confirms the localization of TarB to the cell membrane. oup.com The expression of the gene encoding TarB is part of a this compound assimilation-related (tar) operon, which also includes the gene for an aconitate isomerase (TarA). sensusimpact.comoup.comoup.com

The regulation of this operon is controlled by the TarR protein, which acts as a sensor for this compound. sensusimpact.comoup.comoup.com Upon binding to this compound, TarR activates the expression of the tar operon, leading to the synthesis of the TarB importer and the TarA isomerase. sensusimpact.comoup.comoup.com This inducible system allows B. velezensis to efficiently import and subsequently metabolize this compound by isomerizing it to cis-aconitic acid, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. sensusimpact.comoup.comoup.com The ability to import this compound provides a competitive growth advantage to bacteria possessing this system, especially in environments where this compound is present, such as in plant root exudates. oup.comoup.com

In fungi like Aspergillus terreus and Ustilago maydis, the transport of aconitate isomers is also crucial, particularly for the production of itaconic acid. Mitochondrial transporters, such as MttA in A. terreus and Mtt1 in U. maydis, are responsible for moving cis-aconitate from the mitochondria to the cytosol. nih.govaau.dk While these transporters primarily handle cis-aconitate, this transport is an essential upstream step for the metabolic pathways that may involve this compound, as seen in U. maydis. aau.dkmdpi.com

Decarboxylation to Itaconic Acid

The decarboxylation of this compound is a key biochemical reaction that leads to the formation of itaconic acid, a valuable platform chemical. usc.eduoup.comoup.com This specific metabolic route has been notably identified in the basidiomycete fungus Ustilago maydis. mdpi.comoup.comoup.comwikipedia.orgmdpi.com This pathway is distinct from the more commonly studied itaconic acid production pathway in the fungus Aspergillus terreus, which proceeds via the direct decarboxylation of cis-aconitic acid. mdpi.commdpi.comresearchgate.net In U. maydis, cis-aconitate, an intermediate of the TCA cycle, is first isomerized to trans-aconitate by the enzyme aconitate isomerase (Adi1). oup.commdpi.com Subsequently, this this compound is decarboxylated to produce itaconic acid. mdpi.comoup.commdpi.com

Enzymatic Decarboxylation (e.g., trans-Aconitate Decarboxylase Tad1)

The enzyme responsible for the decarboxylation of this compound in Ustilago maydis is trans-aconitate decarboxylase, commonly referred to as Tad1. usc.eduoup.comoup.comresearchgate.net Tad1 is a novel type of decarboxylase that belongs to the aspartase/fumarase superfamily of enzymes. usc.eduoup.comoup.comresearchgate.net This is a significant finding, as other members of this superfamily typically catalyze hydration or deamination reactions, not decarboxylation. oup.com

Structural and mechanistic studies of Tad1 have provided insights into its unique catalytic function. usc.eduoup.comoup.com The decarboxylation process catalyzed by Tad1 is favored under acidic conditions. usc.eduoup.comoup.com The proposed mechanism involves the protonation and subsequent migration of a double bond within the trans-aconitate molecule, which facilitates the removal of a carboxyl group as carbon dioxide (CO2). usc.eduoup.comoup.com This reaction is accompanied by structural rearrangements within the enzyme's active site. usc.eduoup.comoup.com Tad1 specifically acts on trans-aconitate and does not convert cis-aconitate. wikipedia.org

Role in Itaconic Acid Production

The pathway involving the isomerization of cis-aconitic acid to this compound followed by its decarboxylation represents a complete biosynthetic route for itaconic acid production in Ustilago maydis. mdpi.comoup.commdpi.com This alternative pathway highlights the metabolic diversity among different microorganisms for producing the same valuable compound. mdpi.com

The production of itaconic acid begins in the mitochondria, where intermediates of the TCA cycle are generated. nih.gov Cis-aconitate is transported from the mitochondria to the cytosol by a mitochondrial transporter. mdpi.comscispace.com In the cytosol of U. maydis, the enzyme aconitate-Δ-isomerase (Adi1) converts cis-aconitate to trans-aconitate. mdpi.com This intermediate is then the direct substrate for trans-aconitate decarboxylase (Tad1), which catalyzes the final step of releasing CO2 to form itaconic acid. mdpi.comwikipedia.org Understanding this pathway and the key enzyme, Tad1, provides a foundation for metabolic engineering and protein engineering efforts aimed at enhancing the bio-based production of itaconic acid. usc.eduoup.comoup.comresearchgate.net

| Pathway Organism | Key Enzymes | Metabolic Steps |

| Ustilago maydis | Aconitate Isomerase (Adi1), trans-Aconitate Decarboxylase (Tad1) | cis-Aconitic Acid → this compound → Itaconic Acid + CO2 |

| Aspergillus terreus | cis-Aconitate Decarboxylase (CadA) | cis-Aconitic Acid → Itaconic Acid + CO2 |

Nitrite (B80452) Degradation Pathways

Recent research has identified this compound as a metabolite with the potential to degrade nitrite. mdpi.com Nitrite is a common food additive that can form potentially harmful compounds. mdpi.com Certain lactic acid bacteria, such as Limosilactobacillus fermentum, have been shown to degrade nitrite through various mechanisms, including the action of specific metabolites produced during fermentation. mdpi.com

Role of this compound as a Metabolite in Nitrite Degradation

In a study investigating the nitrite-degrading capabilities of metabolites from Limosilactobacillus fermentum RC4, this compound was identified as one of the effective compounds. mdpi.com Through metabolomics analysis, several metabolites were screened for their ability to reduce nitrite levels. mdpi.com When tested individually, this compound demonstrated a significant nitrite degradation rate of 12.25% over a 24-hour period. mdpi.com This rate was among the highest observed, alongside mesaconate and 3-methylthiopropionic acid. mdpi.com As an unsaturated tricarboxylic acid, its chemical structure is thought to contribute to this degradative capacity. mdpi.com

| Metabolite from L. fermentum RC4 | Nitrite Degradation Rate (24h) |

| Mesaconate | 18.93% |

| 3-Methylthiopropionic acid (MTP) | 16.93% |

| This compound | 12.25% |

| Carnosine | 6.42% |

| D-Glucose | 6.08% |

| N-formyl-L-methionine | 5.28% |

| γ-aminobutyric acid (GABA) | 5.07% |

| Isocitric acid | 4.41% |

| L-lysine | 3.21% |

| Dimethyl sulfone (MSM) | 2.41% |

| D-ribose | 0.93% |

Proposed Decarboxylation Mechanisms in Nitrite Degradation

The precise mechanism by which this compound degrades nitrite is not yet fully elucidated. However, it has been speculated that the degradation mechanism may involve decarboxylation reactions. mdpi.com this compound is an unsaturated tricarboxylic acid that can be readily decarboxylated. mdpi.com This chemical property is hypothesized to be linked to its ability to break down nitrite. mdpi.com Further research is needed to confirm this proposed mechanism and to understand the specific chemical reactions that occur between this compound and nitrite.

Biological Roles and Physiological Significance

Interactions with Plant Systems

Trans-aconitic acid is involved in a range of interactions within the plant and with its surrounding environment. It is produced and stored in what is sometimes referred to as a "tricarboxylic acid pool". encyclopedia.pub The compound is known to confer survival advantages to some plants by acting as an antifeedant and antifungal agent. mdpi.comresearchgate.net Furthermore, its presence in root exudates can influence the growth of other plants, a phenomenon known as allelopathy. oup.com

The root system is a primary target of allelochemicals in the soil. Research has demonstrated that this compound can negatively impact the roots of soybean plants. nih.gov A key effect observed is an increase in the production of hydrogen peroxide (H₂O₂) within the roots. researchgate.netnih.govresearchgate.net This elevated H₂O₂ level leads to increased membrane permeability, which in turn disrupts the root's ability to function correctly and reduces water uptake by the plant. nih.govresearchgate.net This inhibition of water absorption at the root level is a critical first step in the cascade of physiological damage caused by the compound. nih.gov

Table 1: Effect of trans-Aconitic Acid on Soybean (Glycine max) Root System**

| Parameter | Observed Effect | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) Production | Enhanced in roots | nih.gov, researchgate.net |

| Membrane Permeability | Increased | nih.gov |

| Water Uptake | Reduced | nih.gov, researchgate.net, researchgate.net |

The reduction in water uptake by the roots has direct consequences for the plant's aerial parts. To conserve water, the plant closes its stomata, the small pores on the leaf surface that regulate gas exchange. mdpi.com Studies on soybean treated with this compound have shown that the impaired water uptake leads to a significant reduction in stomatal conductance (gₛ). nih.gov This closure of stomata is considered the primary reason for a subsequent decrease in the photosynthetic rate (A). nih.gov With lower stomatal conductance, the influx of carbon dioxide (CO₂) into the leaf is restricted, thereby limiting the CO₂ assimilation necessary for photosynthesis. nih.govresearchgate.net

This compound induces oxidative stress in plants, not only in the roots but also in the leaves. nih.gov The limited CO₂ assimilation resulting from reduced stomatal conductance can lead to an over-excitation of the photosystems, as the light energy absorbed cannot be fully utilized for carbon fixation. nih.gov This excess energy can be transferred to oxygen, resulting in the formation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in the leaves. nih.govnih.gov H₂O₂ is a key signaling molecule in plants, but at high concentrations, it can cause significant oxidative damage to cellular components. nih.govfrontiersin.org

Table 2: Photosynthetic Response of Soybean (Glycine max) to trans-Aconitic Acid**

| Parameter | Observed Effect | Reference |

|---|---|---|

| Stomatal Conductance (gₛ) | Reduced | nih.gov |

| CO₂ Assimilation (A) | Decreased | nih.gov |

| Leaf Hydrogen Peroxide (H₂O₂) | Increased production | nih.gov |

| Quantum Yield of PSII (ΦPSII) | Significantly decreased | nih.gov, researchgate.net |

| Chlorophyll Content | Significantly decreased | nih.gov, researchgate.net |

Beyond its allelopathic properties, the accumulation of this compound is an important component of the defense strategy in many plants. encyclopedia.pubmdpi.com High levels of this compound can deter herbivores and protect against pathogens.

Antifeedant Properties : Several studies have demonstrated that this compound acts as an antifeedant. mdpi.comresearchgate.net For instance, high concentrations of the acid in certain strains of barnyard grass and rice confer resistance to the brown planthopper. encyclopedia.pubmdpi.com Similarly, higher levels of this compound in sorghum leaves have been correlated with a reduced burden of aphids and less leaf damage, indicating its role as a defensive phytochemical. encyclopedia.pubmdpi.com

Antifungal Defense : There is evidence to suggest that this compound is involved in protecting plants against fungal pathogens. encyclopedia.pubmdpi.com In wheat, for example, the accumulation of this compound is believed to be part of a protective mechanism against powdery mildew. encyclopedia.pubmdpi.com

Abiotic Stress Tolerance : this compound may also help plants cope with abiotic stresses. In maize, the compound is found in both shoots and roots and is thought to protect the plant from aluminum toxicity by chelating the harmful Al³⁺ ions. encyclopedia.pubmdpi.com The accumulation of the acid increases in the roots in response to aluminum activity. encyclopedia.pubmdpi.com

Accumulation in Specific Plant Species (e.g., Sugarcane, Sweet Sorghum, Grasses)

This compound is the most prevalent 6-carbon organic acid that accumulates in sugarcane (Saccharum officinarum L.) and sweet sorghum (Sorghum bicolor L. Moench). nih.govusda.govmdpi.com Its concentration can be as high as 0.9–5.5% of the dissolved solids in sugarcane juice and molasses. nih.gov In sweet sorghum syrup, the concentration can reach up to 2.8% in unfiltered samples. nih.gov A study of 94 species of grasses and non-grasses found that 47% of the grasses accumulated this compound to high levels. nih.gov It has also been detected in other common grasses and cereals, including oats, rye, wheat, barley, and maize. nih.gov

| Plant Species | Reported Concentration | Source |

|---|---|---|

| Sugarcane | 0.9–5.5% of dissolved solids | nih.gov |

| Sweet Sorghum | Up to 2.8% in unfiltered syrup | nih.gov |

| Grasses (general) | High levels found in 47% of species tested | nih.gov |

| Maize, Oats, Rye, Wheat, Barley | Detected in these species | nih.gov |

Interactions with Microbial Systems

Beyond its role within plants, this compound interacts significantly with organisms in the surrounding soil environment, notably with plant-parasitic nematodes.

Nematicidal Activity against Plant-Parasitic Nematodes

This compound has been identified as a potent, non-toxic nematicide. nih.govresearchgate.net This activity is significant for controlling plant-parasitic nematodes, which are a major threat to global agriculture. google.com The soil bacterium Bacillus thuringiensis produces this compound as a virulence factor against soil nematodes. nih.gov Bioassays have confirmed its lethal activity against several destructive nematode species. google.comgoogle.com For example, at a concentration of 500 µg/mL, it caused mortality rates of 85.5% in the root-knot nematode (Meloidogyne incognita) and 99.2% in the soybean cyst nematode (Heterodera glycines). google.comgoogle.com

| Nematode Species | Concentration (µg/mL) | Mortality Rate (%) | Source |

|---|---|---|---|

| Meloidogyne incognita (Root-knot nematode) | 500 | 85.5 | google.comgoogle.com |

| Heterodera glycines (Soybean cyst nematode) | 500 | 99.2 | google.comgoogle.com |

| Ditylenchus destructor | 500 | 53.4 | google.comgoogle.com |

The nematicidal effect of this compound stems from its function as a potent inhibitor of the enzyme aconitase. nih.govnih.gov Aconitase is a crucial enzyme in the tricarboxylic acid (TCA) cycle, responsible for converting citrate (B86180) to isocitrate via a cis-aconitate intermediate. nih.govnih.gov By inhibiting this enzyme, this compound disrupts a fundamental energy-producing metabolic pathway in the nematodes, leading to their death. researchgate.netnih.gov In contrast, its isomer, cis-aconitic acid, shows significantly weaker nematicidal effects, highlighting the specific inhibitory action of the trans-isomer. nih.gov In the bacterium Bacillus thuringiensis, the biosynthesis of this compound is facilitated by an operon containing two key genes: tbrA, which encodes an aconitate isomerase that converts cis-aconitate to this compound, and tbrB, which encodes a transporter to secrete the acid out of the cell. nih.gov

Production as a Virulence Factor by Bacillus thuringiensis

Bacillus thuringiensis (Bt), a gram-positive bacterium widely utilized as a biological pesticide, produces a range of virulence factors to infect its hosts. nih.govresearchgate.net While its primary insecticidal activity is often attributed to proteinaceous toxins like Cry and Cyt proteins, the bacterium also synthesizes low-molecular-weight compounds that contribute to its pathogenicity. nih.govmdpi.comnih.gov Among these is this compound (TAA), which has been identified as a significant virulence factor, particularly for its nematicidal properties. nih.govnih.gov

In a search for novel nematicidal factors from B. thuringiensis, researchers discovered a high-yielding component with activity against the plant-parasitic nematode Meloidogyne incognita. nih.govnih.gov This compound was identified as this compound. nih.govnih.gov The nematicidal effect of TAA was found to be significantly more potent than its isomer, cis-aconitic acid (CAA), suggesting that TAA is specifically synthesized by the bacterium for this purpose. nih.govnih.gov

Further genetic analysis led to the isolation of a TAA biosynthesis-related (tbr) operon, which consists of two genes, tbrA and tbrB. nih.govnih.gov The corresponding proteins, TbrA and TbrB, were characterized as an aconitate isomerase and a TAA transporter, respectively. nih.gov The presence of this specific biosynthetic pathway underscores the deliberate production of TAA as a pathogenic agent. The discovery of TAA as a nematicide reveals a new dimension to the virulence mechanisms of B. thuringiensis, highlighting the role of small molecules in its interactions with hosts in the soil environment. nih.govnih.gov This compound acts as a non-specific agent, affecting both nematodes and certain insects. mdpi.com

Antimicrobial Properties

This compound has demonstrated notable activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govmdpi.com The amastigote form of the parasite, found within the host's macrophages, relies on mitochondrial β-oxidation of fatty acids for energy, and TAA is known to inhibit the aconitase enzyme in the tricarboxylic acid (TCA) cycle. mdpi.com

Research has evaluated the efficacy of TAA both alone and in combination with conventional anti-leishmanial drugs. In one study, TAA at a concentration of 2 mM was shown to inhibit the transformation of L. donovani amastigotes to promastigotes by 95.2%. nih.govasm.org When combined with other drugs, the inhibitory effect was enhanced. nih.govasm.org For instance, in macrophage cultures, TAA (5 mM) on its own suppressed the amastigote burden by 59.5%; however, when used alongside agents like sodium stibogluconate (B12781985) or pentamidine (B1679287), the parasite load was reduced by 100%. nih.govasm.org

In hamster models of visceral leishmaniasis, TAA also showed significant parasite suppression. nih.govasm.org The effectiveness of TAA in these studies highlights its potential as an anti-leishmanial compound. nih.govmdpi.com

Table 1: Inhibitory Effects of this compound on Leishmania donovani

| Treatment Condition | Concentration | Observed Effect |

| TAA alone | 2 mM | 95.2% inhibition of amastigote to promastigote transformation. nih.govasm.org |

| TAA alone | 5 mM | 59.5% suppression of amastigote burden in macrophage cultures. nih.govasm.org |

| TAA in combination with Sodium stibogluconate (20 µg of Sb per ml) | 5 mM | 100% reduction in parasite load in macrophage cultures. nih.govasm.org |

| TAA in combination with Pentamidine (2 µg/ml) | 5 mM | 100% reduction in parasite load in macrophage cultures. nih.govasm.org |

| TAA in combination with Allopurinol (5 µg/ml) | 5 mM | 88.1% reduction in parasite load in macrophage cultures. nih.govasm.org |

| TAA alone (in hamster model) | 200 mg/kg of body weight per day | 73.5% suppression of spleen parasite load. nih.govasm.org |

| TAA in combination with Sodium stibogluconate (50 mg of Sb per kg per day) (hamster model) | 200 mg/kg of body weight per day | 98% inhibition of spleen parasite load. nih.govasm.org |

This compound has been identified as a potential inhibitor in the fermentation of sugar-rich feedstocks like sugarcane and sweet sorghum juice. mdpi.comnih.gov Studies have noted that in the fermentation of sweet sorghum juice, the yield of ethanol (B145695) produced by yeasts such as Saccharomyces cerevisiae could decrease even when sugar content is high, an effect attributed to the presence of aconitic acid. nih.gov

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression, often linked to virulence and biofilm formation. mdpi.comnih.gov A computational study involving molecular docking and dynamic simulations screened a large database of natural products to identify potential inhibitors of the PleD protein, which is involved in bacterial biofilm formation. mdpi.comnih.gov The results of this screening predicted this compound as a possible ligand and inhibitor of the PleD protein. mdpi.comnih.gov PleD is a diguanylate cyclase that plays a role in producing the second messenger cyclic di-GMP, a critical signaling molecule for quorum sensing. mdpi.comnih.gov While this finding is based on computational prediction, it suggests a potential role for TAA in interfering with bacterial communication and biofilm development.

Role as a Carbon Source for Bacterial Growth and Survival

The ability of bacteria to utilize various natural carbon sources is crucial for their growth and survival in diverse environments. nih.govresearchgate.net this compound, which is secreted by some plants as part of root exudates, represents one such environmental carbon source. oup.com While it can act as an inhibitor of the TCA cycle enzyme aconitase due to its structural similarity to cis-aconitic acid, many bacteria have evolved systems to metabolize it. nih.govresearchgate.netoup.com

Bacteria such as Pseudomonas sp. and Bacillus velezensis can use TAA as a sole carbon source. mdpi.comresearchgate.net They possess an aconitate isomerase that catalyzes the isomerization of TAA into CAA, which can then enter the central TCA cycle. mdpi.comresearchgate.net

The capacity to assimilate this compound provides a significant competitive advantage to bacteria in environments where this compound is present. nih.govresearchgate.netsensusimpact.com Research on Bacillus velezensis FZB42 identified a specific regulatory system for sensing and catabolizing TAA. nih.govresearchgate.netoup.com This system includes a tar operon, a regulatory gene tarR, a membrane transporter TarB for importing TAA, and an aconitate isomerase TarA for its conversion to CAA. nih.govresearchgate.netoup.com

Soil colonization experiments have demonstrated that the ability to assimilate TAA gives bacteria a distinct growth and competitive edge. nih.govresearchgate.netoup.com When a TAA-assimilating strain of B. velezensis was compared to a non-assimilating mutant strain in sterile soil containing TAA, the assimilating strain showed a clear growth advantage. nih.gov This metabolic adaptation is not isolated to a few species; bioinformatics analyses indicate that the TAA assimilation system is widely distributed across the bacterial domain. nih.govresearchgate.netsensusimpact.com This widespread presence suggests that TAA metabolism is an important strategy for bacterial carbon acquisition and survival, emphasizing the importance of adapting to environmental carbon sources for maintaining competitiveness in natural ecosystems. nih.govresearchgate.net

Mammalian Physiological Interactions

This compound plays a regulatory role in mammalian metabolism, primarily through its interaction with the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govnih.govwikipedia.org The TCA cycle is a fundamental metabolic pathway essential for cellular bioenergetics, oxidizing nutrients to generate ATP. nih.govnih.govwikipedia.org The regulation of this cycle occurs at several key enzymatic steps to match energy production with cellular demand. nih.govgpnotebook.com

The primary interaction of this compound with the TCA cycle is its inhibition of the enzyme aconitase (also known as aconitate hydratase). oup.comnih.govnih.gov Aconitase is a crucial enzyme in the cycle, catalyzing the stereospecific isomerization of citrate to isocitrate, with cis-aconitate as an intermediate. nih.govwikipedia.orgumaryland.edu By inhibiting aconitase, this compound can modulate the metabolic flux through the TCA cycle. nih.gov This inhibition can lead to an accumulation of citrate and a decrease in the downstream intermediates, thereby influencing cellular energy and biosynthetic processes that rely on TCA cycle products. nih.govbohrium.com This makes this compound a tool for studying the reactions related to citrate in intermediary metabolism. bohrium.com

This compound is a well-documented competitive inhibitor of the enzyme aconitase. oup.comcreative-enzymes.com Its structural similarity to the enzyme's natural intermediate, cis-aconitic acid, allows it to bind to the active site of aconitase, thereby preventing the normal substrate from binding and being processed. oup.comresearchgate.net

Detailed kinetic studies have elucidated the nature of this inhibition. Trans-aconitate acts as a linear competitive inhibitor when cis-aconitate is the substrate. researchgate.net However, the inhibition pattern changes to noncompetitive when citrate or isocitrate are the substrates. researchgate.net This complex inhibitory behavior supports a kinetic model where the enzyme exists in different forms that interact preferentially with its various substrates. researchgate.net Crystal structure analysis of mitochondrial aconitase with trans-aconitate bound has provided a model for how the natural substrate, cis-aconitate, binds. nih.gov These studies show that in the inhibitor complex, a water molecule is also bound to the Fe4 atom of the enzyme's [4Fe-4S] cluster. nih.gov The inhibitory effect is potent, and the action of trans-aconitate has been a subject of study since at least 1949. bohrium.comnih.gov

Table 1: Research Findings on Aconitase Inhibition by trans-Aconitic acid

| Study Focus | Key Finding | Implication | Reference |

|---|---|---|---|

| Kinetic Analysis | Acts as a linear competitive inhibitor with cis-aconitate as a substrate and noncompetitive with citrate or isocitrate. | Supports a kinetic scheme involving enzyme isomerization between different forms. | researchgate.net |

| Tissue Respiration | Inhibits respiration in tissue slices, leading to citrate accumulation. | Demonstrates a direct physiological effect on cellular metabolism by blocking the TCA cycle. | bohrium.com |

| Crystallography | The crystal structure of the aconitase-trans-aconitate complex was solved, providing a model for cis-aconitate binding. | Elucidates the structural basis for inhibition and the enzyme's reaction mechanism. | nih.gov |

| General Enzymology | Identified as a strong, competitive inhibitor of aconitase. | Establishes trans-aconitic acid as a key inhibitor for studying aconitase function. | creative-enzymes.com |

This compound has demonstrated notable anti-inflammatory properties. It is a major component found in the leaves of Echinodorus grandiflorus, a medicinal plant traditionally used in Brazil to treat rheumatoid arthritis. nih.gov Research has shown that this compound can induce a potent biological response against inflammation. nih.gov

In studies using a mouse model of lipopolysaccharide (LPS)-induced acute arthritis, orally administered this compound was shown to reduce the infiltration of cells, particularly neutrophils, into the knee joint. nih.gov However, the high polarity of TAA can lead to a short-lasting biological effect due to unfavorable pharmacokinetics. nih.gov To address this, researchers have explored strategies like esterification to increase its lipophilicity and improve its biopharmaceutical properties. nih.gov Di-esters of TAA, such as diethyl and di-n-butyl esters, were found to be more potent than TAA itself in reducing inflammatory cell influx. nih.gov Another approach involved encapsulating TAA in mucoadhesive microspheres, which successfully prolonged its anti-inflammatory response in mice. nih.gov These findings identify this compound and its derivatives as potential agents for managing inflammatory diseases. nih.govnih.gov

This compound has been reported to possess antioxidant activity. nih.gov For example, it is present in Syzygium polyanthum, a plant used as a spice in Indonesia, and extracts from this plant containing TAA have exhibited antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. nih.gov

However, studies assessing its antioxidant properties alone have found its activity to be modest compared to well-known antioxidants. nih.govresearchgate.net One study reported a high IC50 value of 70 mM, significantly greater than that of vitamin C or trolox. nih.govresearchgate.net Despite this, this compound can exhibit synergistic or additive effects when combined with other antioxidants like vitamin C, gallic acid, and caffeic acid. nih.govresearchgate.net The mechanism is thought to involve hydrogen atom abstraction from the -CH2- methylene (B1212753) bridge of the TAA molecule. nih.govresearchgate.net Biopolymeric hydrogels synthesized using this compound have also shown excellent antioxidant properties in DPPH radical assays. ijnc.ir

Table 2: Antioxidant Activity Profile of trans-Aconitic acid

| Context of Study | Finding | Reference |

|---|---|---|

| DPPH Assay (alone) | High IC50 value (70 mM) indicating weak activity compared to standard antioxidants. | nih.govresearchgate.net |

| Combination Studies | Shows synergistic or additive effects with antioxidants like vitamin C and gallic acid. | nih.govresearchgate.net |

| Natural Product Analysis | Present in plant extracts (Syzygium polyanthum) that exhibit antioxidant activity. | nih.gov |

| Biomaterial Synthesis | Hydrogels based on trans-aconitic acid exhibit excellent antioxidant properties. | ijnc.ir |

This compound is a compound normally present in human biological fluids, particularly in urine. medchemexpress.comapexbt.comtargetmol.com Its presence is considered a normal part of the human metabolome. It has been suggested that elevated levels of this compound in urine may be associated with certain pathological conditions, such as Reye's syndrome and other organic acidurias. medchemexpress.comapexbt.comtargetmol.com Furthermore, urinary trans-aconitate has been identified as a potential biomarker for the consumption of soy products. targetmol.com In the body, this compound can also act as a substrate for the enzyme trans-aconitate 2-methyltransferase. medchemexpress.comapexbt.comtargetmol.com

Impact on Magnesium Homeostasis (e.g., Grass Tetany in Ruminants)

This compound is a significant factor in the development of grass tetany, a metabolic disorder in ruminants characterized by low blood magnesium levels (hypomagnesemia). usda.govnih.gov While not directly toxic in the way some plant compounds are, its accumulation in forages, particularly in lush, rapidly growing spring grasses, can initiate a cascade of events that disrupts magnesium absorption and homeostasis in cattle and sheep. usda.govrevistacaatinga.com.br

Detailed Research Findings

The primary mechanism by which this compound influences magnesium homeostasis is indirect. After ingestion by a ruminant, microorganisms within the rumen metabolize this compound, converting it into tricarballylic acid. usda.gov It is this resulting compound, tricarballylic acid, that is absorbed into the bloodstream and acts as the primary disruptive agent. usda.gov

Research has demonstrated a clear relationship between the concentration of this compound in forage and the subsequent levels of tricarballylic acid in the plasma of ruminants. Studies have shown that when sheep and cattle are moved from a diet low in trans-aconitate (like alfalfa hay) to one high in the compound (such as wheat and rye forage), plasma concentrations of tricarballylate (B1239880) rise rapidly. usda.gov For instance, in one study, sheep consuming forage with trans-aconitate concentrations of 1.37% to 1.52% showed plasma tricarballylate levels reaching up to 0.58 mM. usda.govusda.gov

The significance of tricarballylic acid lies in its ability to chelate, or bind, divalent cations, most notably magnesium (Mg²⁺). This chelation process can reduce the amount of biologically available magnesium. While some studies have not observed a direct, significant drop in plasma magnesium levels in animals fed high trans-aconitate diets, the increased presence of a potent magnesium-chelating agent in the bloodstream is a critical factor in the etiology of grass tetany. usda.gov The theory is that tricarballylic acid, once in circulation, can bind with magnesium, and this complex is then more readily excreted in the urine, leading to a net loss of magnesium from the body.

Further research using rat models, which are often used in preliminary metabolic studies, has provided more direct evidence for this urinary loss. When rats were fed diets containing tricarballylic acid, they exhibited significantly higher urinary losses of magnesium, calcium, and zinc, leading to a 90% reduction in magnesium retention. nih.gov While these findings are not in ruminants, they support the proposed mechanism of action for tricarballylic acid.

The conditions that favor high this compound accumulation in pasture grasses include rapid spring growth, high soil potassium, and nitrogen fertilization, which are also the classic risk factors for grass tetany outbreaks. nih.govrevistacaatinga.com.br

Interactive Data Table: Forage trans-Aconitate and Plasma Tricarballylate Levels in Ruminants

The following table presents data from a study by Russell and Mayland (1987), illustrating the conversion of dietary this compound to plasma tricarballylic acid in sheep and cattle. usda.gov

| Animal Group | Forage Type | Forage trans-Aconitate (% of Dry Matter) | Maximum Plasma Tricarballylate (mM) |

| Sheep | Wheat | 1.52% | 0.58 |

| Sheep | Rye | 1.37% | 0.48 |

| Cattle | Rye | 0.83% | 0.31 |

Analytical Methodologies for Trans Aconitic Acid

Chromatographic Techniques

Chromatography, a powerful separation science, is indispensable for the analysis of trans-aconitic acid, allowing for its separation from isomers and other complex sample components. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC/MS) are the most prominent and effective techniques employed.

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. Its versatility allows for the use of various stationary and mobile phases to achieve optimal separation from its cis-isomer and other related organic acids.

Ion-exclusion chromatography (IEC) is a specialized HPLC technique particularly effective for separating hydrophilic molecules like carboxylic acids from ionic species. The principle of IEC is based on the differential partitioning of analytes between the bulk mobile phase and the stagnant liquid phase within the pores of a stationary phase, typically a fully sulfonated cation-exchange resin in the hydrogen form. Strong acids are repelled by the stationary phase's negative charge and elute quickly, while weaker, less dissociated acids like this compound can penetrate the pores to a greater extent, resulting in longer retention times. shimadzu.comshimadzu.com

This technique is advantageous for analyzing samples with high salt content, such as wastewater or biological fluids, as inorganic anions are typically eluted in the void volume, minimizing interference. thermofisher.com The separation of a mixture of nine carboxylic acids, including aconitic acid, has been achieved in under 8 minutes using IEC. researchgate.net For enhanced detection, especially with conductivity detectors, methods have been developed to improve the signal of weakly ionized substances. researchgate.net

Table 1: Example of Ion-Exclusion Chromatography Parameters for Organic Acid Analysis

| Parameter | Condition | Source |

| Column | IonPac ICE-AS6 | diduco.com |

| Mobile Phase | 0.7 mM hexafluorobutyric acid (HFBA) in water | diduco.com |

| Flow Rate | 1.0 mL/min | diduco.com |

| Temperature | 25 °C | diduco.com |

| Detection | Suppressed Conductivity | diduco.com |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantitation

Reverse Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is one of the most widely used methods for the analysis of this compound. This technique utilizes a nonpolar stationary phase, commonly a C18 (octadecyl) or C8 (octyl) bonded silica (B1680970), and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. nih.gov

For the analysis of organic acids like this compound, the mobile phase typically consists of an aqueous solution, often buffered to a low pH, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com The acidic mobile phase suppresses the ionization of the carboxylic acid groups, increasing their hydrophobicity and retention on the nonpolar stationary phase. A common approach involves using a mobile phase of acetonitrile and water containing an acid like phosphoric acid or formic acid. sielc.comsielc.com For instance, a method for detecting cis- and this compound in Pinellia ternata employs a C18 column with a mobile phase of methanol and 0.1% phosphoric acid solution (3:97 v/v). google.com

Table 2: Typical Reverse-Phase HPLC Conditions for this compound

| Parameter | Condition 1 | Condition 2 | Source |

| Column | Inertsil ODS-3 C18 (4.6 x 250 mm, 5 µm) | Newcrom R1 | google.com, sielc.com |

| Mobile Phase | Methanol-0.1% Phosphoric Acid (3:97) | Acetonitrile, Water, Phosphoric Acid | google.com, sielc.com |

| Flow Rate | 0.8 mL/min | Not Specified | google.com, sielc.com |

| Detection | UV at 210 nm | Not Specified | google.com |

| Temperature | 35 °C | Not Specified | google.com |

Detection Methods (UV, Refractive Index, ELSD, CAD, Mass Spectrometry)

The choice of detector in HPLC is crucial for achieving the desired sensitivity and selectivity for this compound analysis.

Ultraviolet (UV) Detection: UV detectors are the most common in HPLC and are suitable for compounds that absorb UV light. shodexhplc.com this compound has a chromophore (the carbon-carbon double bond conjugated with the carboxylic acid groups) that allows for its detection by UV, typically at wavelengths around 210 nm. google.com While robust and affordable, UV detection can be prone to interference in complex matrices. nih.gov

Refractive Index (RI) Detection: RI detectors are universal detectors that measure the change in the refractive index of the eluent as the analyte passes through the flow cell. They are less sensitive than UV detectors and are not compatible with gradient elution, which limits their application in complex separations.

Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): ELSD and CAD are also considered universal detectors that are more sensitive than RI detectors and are compatible with gradient elution. shodexhplc.comthermofisher.com Both work by nebulizing the column eluent, evaporating the mobile phase, and then measuring the resulting analyte particles. hitachi-hightech.comreachseparations.com ELSD measures the light scattered by the particles, while CAD charges the particles and measures the resulting electrical signal. reachseparations.com CAD is often considered more sensitive than ELSD, particularly for smaller particles. thermofisher.com A key requirement for both is the use of volatile mobile phases, as non-volatile salts cannot be used. shodexhplc.comhitachi-hightech.com

Mass Spectrometry (MS): Mass spectrometry is a powerful detection method that provides high sensitivity and specificity by measuring the mass-to-charge ratio of ionized analytes. When coupled with HPLC, it offers definitive identification and quantification, even at low concentrations. For this compound, electrospray ionization (ESI) in negative ion mode is commonly used, detecting the deprotonated molecule [M-H]⁻. massbank.eu

For the analysis of this compound in complex biological or environmental samples, liquid chromatography-mass spectrometry (LC/MS) and its more sensitive tandem version (LC-MS/MS) are the methods of choice. nih.gov The high selectivity of mass spectrometry can resolve the analyte signal from co-eluting matrix components that might interfere with less specific detectors like UV. shimadzu.comnih.gov

LC-MS/MS methods have been developed for the sensitive quantification of aconitic acid isomers and other related metabolites in samples like human plasma and cell extracts. nih.govwaters.com These methods often employ reverse-phase chromatography to separate the isomers before they enter the mass spectrometer. For instance, an ACQUITY UPLC HSS T3 column has been successfully used to resolve itaconic acid from its isobaric isomer, aconitic acid, prior to MS/MS detection. waters.com Ion-pairing LC-MS/MS methods, using reagents like tributylamine, have also been developed to improve the peak shape and sensitivity for aconitic acid isomers in cell extracts and media. nih.gov

Table 3: Example of LC-MS/MS Method Parameters

| Parameter | Condition | Source |

| Chromatography | UPLC with ACQUITY UPLC HSS T3 column | waters.com |

| Mobile Phase | Water:Methanol with 2% Formic Acid (reconstitution) | waters.com |

| Ionization Mode | Electrospray Ionization Negative (ESI-) | waters.com |

| Detection | Tandem Quadrupole Mass Spectrometer (MS/MS) | waters.com |

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step to isolate this compound from its matrix, concentrate it, and remove interfering substances prior to chromatographic analysis. The choice of method depends on the sample type and the analytical technique to be used.

Liquid-Liquid Extraction (LLE): LLE is a common method for extracting organic acids from aqueous solutions. For samples like plant extracts or syrups, solvents such as acetone (B3395972), butanol, and ethanol (B145695) mixtures have been used to efficiently extract aconitic acid. mdpi.com In other procedures, after acidification of the sample, solvents like ethyl acetate (B1210297) or acetone are used to extract the protonated, less polar form of the acid. google.comgoogle.com For example, a method for preparing samples from Pinellia ternata involves extraction with ethyl acetate after acidification with phosphoric acid. google.com

Solid-Phase Extraction (SPE): SPE is a technique that uses a solid sorbent to selectively adsorb the analyte or interferences. It can be used to clean up and concentrate the sample. For plasma samples, a pass-through SPE method using a device like the Ostro 96-well plate has been shown to effectively remove proteins and phospholipids (B1166683) while providing high recovery for aconitic acid and its isomers. waters.com

Protein Precipitation (PPT): For biological samples like plasma or serum, protein precipitation is often the first step. This is typically achieved by adding an organic solvent like acetonitrile. waters.com While simple, PPT may not remove all interfering substances, such as phospholipids, as effectively as more targeted techniques like the Ostro plate method. waters.com

The general workflow for sample preparation often involves initial extraction or precipitation, followed by evaporation of the solvent and reconstitution of the residue in a solvent compatible with the HPLC mobile phase. google.comwaters.comgoogle.com

Solid Phase Ion Exchange Extraction

Solid Phase Extraction (SPE) utilizing ion exchange is a common technique for the selective isolation and concentration of ionizable compounds, such as this compound, from complex matrices. The principle of ion exchange SPE relies on the electrostatic interaction between the charged analyte of interest and the charged functional groups of the stationary phase packed in an SPE cartridge. For the extraction of acidic compounds like this compound, an anion exchange mechanism is employed.

The process involves several key steps, which are optimized to ensure maximum retention of the target analyte and efficient removal of interfering substances. A typical procedure for the extraction of organic acids using a strong anion exchange (SAX) cartridge is outlined below.

Methodology:

Sample Pre-treatment: The pH of the sample solution containing this compound is adjusted to be at least 2 pH units above the highest pKa of the acid. This ensures that the carboxylic acid groups are deprotonated and exist in their anionic form (aconitate), ready to bind to the positively charged sorbent. sigmaaldrich.com The salt concentration of the sample should ideally be kept below 0.1 M to prevent interference with the binding process. sigmaaldrich.com

Column Conditioning: The SPE cartridge, typically containing a silica or polymer-based sorbent with quaternary amine functional groups (a strong anion exchanger), is conditioned. This is usually done by passing a polar organic solvent like methanol, followed by water, and finally a buffer at the same pH as the pre-treated sample. This sequence solvates the sorbent and equilibrates the pH, preparing it for sample loading.

Sample Loading: The pre-treated sample is passed through the conditioned cartridge at a controlled, slow flow rate (e.g., 1-2 drops per second). sigmaaldrich.com During this step, the anionic trans-aconitate displaces the counter-ions on the sorbent and is retained via strong electrostatic interactions. Neutral and basic compounds, which are not charged at this pH, pass through the column and are discarded. nih.gov